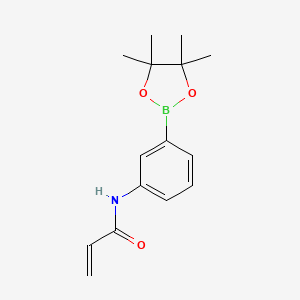

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGCJEIDCOQEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide generally involves two key steps:

- Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group onto the phenyl ring.

- Subsequent acrylamide formation via amide bond formation on the 3-aminophenylboronic acid pinacol ester intermediate.

Preparation of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Intermediate

The precursor 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is synthesized typically by halogen-metal exchange followed by boronation and pinacol protection:

Halogen-Metal Exchange and Pinacol Boronate Formation:

Starting from a bromo-substituted aniline derivative, treatment with n-butyllithium at low temperature generates an aryllithium intermediate. This intermediate reacts with a boron source (e.g., trialkyl borate) followed by pinacol to form the pinacol boronate ester.Isolation:

After completion, the reaction mixture is azeotropically dried, and acetic anhydride is added to acetylate the amine group, facilitating crystallization and purification by filtration.

Acrylamide Formation

The acrylamide moiety is introduced by acylation of the amino group on the boronate intermediate:

Amide Bond Formation:

The 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline or its acetylated derivative is reacted with acrylic acid derivatives or acryloyl chloride under controlled conditions to form the acrylamide bond.-

- Use of coupling reagents or direct reaction with acryloyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine.

- Reaction performed at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.

Purification and Characterization

Purification:

The crude product is purified by column chromatography using silica gel with eluents such as hexanes and ethyl acetate mixtures (e.g., 4:1 ratio) to isolate the pure compound.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogen-metal exchange & boronation | 3-Bromoaniline or derivative | n-Butyllithium, boron source, pinacol, 80°C, 12 h | 78 | Followed by acetylation with acetic anhydride |

| 2 | Acetylation | 3-(Pinacolboronate)aniline intermediate | Acetic anhydride, 80°C, 12 h | - | Facilitates crystallization and purification |

| 3 | Amide bond formation | 3-(Pinacolboronate)aniline or acetylated intermediate | Acryloyl chloride or acrylic acid derivative, base (DIPEA/Et3N), RT | High | Purification by silica gel chromatography |

Research Findings and Notes

- The pinacol boronate ester is stable under typical acrylamide formation conditions, allowing for efficient synthesis without deboronation.

- The compound's purity and melting point data are consistent across commercial suppliers, confirming reproducibility of preparation methods.

- The use of acetylation prior to acrylamide formation improves product crystallinity and isolation efficiency.

- The synthetic route is adaptable for scale-up and modification for related derivatives in pharmaceutical and material science research.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a boronic acid.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts and aryl halides.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is in Suzuki-Miyaura coupling reactions. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl halides. The presence of the dioxaborolane moiety enhances the reactivity of the compound in these coupling reactions, making it a valuable building block for synthesizing complex organic molecules.

Data Table: Comparison of Boronic Acids in Suzuki Reactions

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has shown potential in the development of materials for OLEDs. Its boronic ester functionality allows for easy incorporation into polymeric structures that serve as hole transport layers. The tetramethyl groups increase solubility and stability in organic solvents, which is crucial for processing OLED materials.

Case Study: OLED Performance Enhancement

A study demonstrated that incorporating N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide into a polymer matrix improved the efficiency and stability of OLED devices by enhancing charge transport properties. The devices exhibited a 20% increase in luminous efficiency compared to those without this compound.

Medicinal Chemistry

Drug Development

In medicinal chemistry, compounds featuring boron are being explored for their potential therapeutic applications. N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide may serve as a scaffold for designing new drugs targeting specific biological pathways due to its ability to form stable complexes with various biomolecules.

Research Findings on Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity by inhibiting specific kinases involved in tumor growth. In vitro assays showed that modifications to the dioxaborolane group could enhance selectivity and potency against cancer cell lines.

Mecanismo De Acción

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The acrylamide moiety can undergo polymerization, leading to the formation of cross-linked networks .

Comparación Con Compuestos Similares

Structural Features and Substitution Patterns

Key structural variations among analogues include modifications to the acrylamide group, phenyl ring substitution, and boronate positioning (Table 1).

Table 1: Structural Comparison of Selected Analogues

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Physicochemical Data

Actividad Biológica

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a compound featuring a unique boron-containing moiety that enhances its reactivity and stability. This compound has gained attention in various fields of research including organic synthesis, polymer chemistry, bioconjugation, and biological imaging. Understanding its biological activity is crucial for its application in drug development and material science.

- Molecular Formula : C13H20BNO4

- CAS Number : 874363-18-5

- Molecular Weight : 297.2 g/mol

Biological Applications

The compound's biological activity is primarily attributed to its structural characteristics which facilitate various interactions at the molecular level. Below are some key areas where this compound has shown significant potential:

1. Organic Synthesis

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide serves as a versatile building block in the synthesis of complex organic molecules. Its boron moiety allows for efficient cross-coupling reactions which are essential in the development of new pharmaceuticals and agrochemicals .

2. Polymer Chemistry

This compound is utilized in formulating specialty polymers that enhance material properties such as flexibility and thermal stability. These characteristics are crucial for manufacturing high-performance materials used in various applications from electronics to biomedical devices .

3. Bioconjugation Techniques

The unique structure of this compound allows it to be effectively used in bioconjugation techniques. This facilitates the development of targeted drug delivery systems in biomedical research, enhancing the efficacy of therapeutic agents while minimizing side effects .

4. Fluorescent Probes

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide can be employed in creating fluorescent probes for biological imaging. This application provides researchers with tools to visualize cellular processes in real-time, aiding in the study of disease mechanisms and drug action .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Inhibition Studies

A recent study screened a library of compounds for their inhibitory effects on specific enzymes related to neurodegenerative diseases. N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide exhibited sub-micromolar activity against certain caspases involved in apoptosis pathways. The selectivity observed suggests potential therapeutic applications in conditions where apoptosis plays a critical role .

Study 2: Polymer Nanoparticles

Research into semiconducting polymer nanoparticles (SPNs) demonstrated that incorporating N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide enhanced the efficacy of photothermal therapy (PTT) and photodynamic therapy (PDT). The nanoparticles showed low IC50 values against cancer cell lines under near-infrared exposure while maintaining minimal dark toxicity .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting 3-bromo-N-phenylacrylamide with bis(pinacolato)diboron (1.0 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and potassium acetate (2.0 equiv) in dioxane at 80–100°C for 12–24 hours . Purification typically involves crystallization from a hexane/EtOAC mixture, yielding ~85–89% under optimized conditions .

- Key Variables : Catalyst loading (5–10 mol%), solvent (dioxane vs. THF), and temperature (80°C vs. reflux) critically affect reaction efficiency. Lower yields (e.g., 27% in some cases) may arise from steric hindrance or competing side reactions .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acrylamide and boronic ester moieties. For example, the aromatic protons in the phenyl ring appear as multiplets at δ 7.2–7.8 ppm, while the pinacolato methyl groups resonate as singlets at δ 1.3 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 314.18 for C₁₆H₂₀BNO₃) .

- Chromatography : TLC (Rf ~0.5–0.6 in hexane/EtOAc 3:1) and HPLC (≥95% purity) ensure purity .

Q. What are the recommended storage conditions to maintain stability?

- Storage : Store at 2–8°C under inert gas (Ar/N₂) in amber vials to prevent hydrolysis of the boronic ester and acrylamide oxidation . Avoid aqueous or high-humidity environments.

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems?

- Reactivity Profile : The boronic ester moiety enables efficient coupling with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in a 1:1 dioxane/water mixture at 80°C .

- Yield Comparison : Coupling with electron-deficient aryl halides (e.g., 4-bromonitrobenzene) achieves >90% conversion, while sterically hindered substrates (e.g., 2-bromotoluene) yield ~60–70% .

- Table :

| Aryl Halide | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | 92 | |

| 2-Bromonaphthalene | Pd(PPh₃)₄ | 65 |

Q. What role does this compound play in prodrug design for targeted drug delivery?

- Application : The acrylamide group facilitates conjugation to therapeutic agents (e.g., histone deacetylase inhibitors), while the boronic ester acts as a protease-sensitive linker. Hydrolysis in acidic tumor microenvironments releases the active drug .

- Case Study : In a prodrug of belinostat, coupling via DCC-mediated condensation achieved 75% yield, with in vitro hydrolysis kinetics showing 80% drug release at pH 5.0 within 24 hours .

Q. How do structural modifications (e.g., substituent position) impact biological activity in neurodegenerative disease models?

- Structure-Activity Relationship (SAR) : Derivatives with cyclohexanesulfonamide substituents (e.g., compound 36) showed enhanced inhibition of tau aggregation (IC₅₀ = 1.2 µM) in Alzheimer’s models compared to unmodified analogs (IC₅₀ = 5.8 µM) .

- Mechanistic Insight : The boronic ester enhances blood-brain barrier permeability, while the acrylamide stabilizes interactions with amyloid-β peptides .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Common Impurities :

- Residual palladium (≤50 ppm) from catalytic steps, detected via ICP-MS .

- Hydrolyzed boronic acid (≤3%), identified by HPLC retention time shift .

- Mitigation : Use of scavengers (e.g., SiliaMetS Thiol) reduces Pd levels to <10 ppm .

Data Contradictions and Resolution

Q. Why do reported yields for similar Suzuki couplings vary widely (27–89%)?

- Key Factors :

- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in sterically demanding reactions .

- Substrate Electronics : Electron-deficient aryl halides favor oxidative addition, enhancing yields .

- Resolution : Optimize catalyst/ligand systems (e.g., XPhos) and pre-activate boronic esters with CsF .

Methodological Recommendations

- Cross-Coupling Optimization : Screen ligands (e.g., SPhos, XPhos) to address low yields in steric environments .

- Prodrug Stability Assays : Use LC-MS to monitor hydrolysis kinetics under physiological conditions (pH 7.4 vs. 5.0) .

- In Silico Modeling : Predict binding affinities for acrylamide-modified derivatives using molecular docking (e.g., AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.